2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one

Description

Structural Characteristics of Halogenated Pyrimidinones

Molecular Architecture

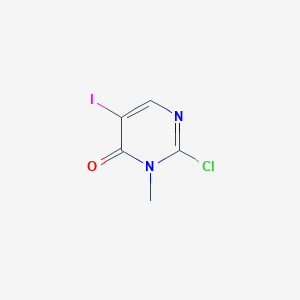

The core structure of 2-chloro-5-iodo-3-methylpyrimidin-4(3H)-one consists of a pyrimidine ring system with the following substitutions (Figure 1):

- Chlorine at position 2: Introduces electron-withdrawing effects, polarizing the ring for nucleophilic attack.

- Iodine at position 5: Provides steric bulk and serves as a leaving group in cross-coupling reactions.

- Methyl group at position 3: Enhances lipophilicity and stabilizes the enol tautomer of the 4(3H)-one moiety.

The molecular formula is C₅H₄ClIN₂O , with a molecular weight of 270.46 g/mol . X-ray crystallography of analogous compounds reveals planar pyrimidine rings with halogen atoms occupying equatorial positions to minimize steric strain.

Table 1: Key Physicochemical Properties

Spectral Characterization

- ¹H NMR : The methyl group at position 3 resonates as a singlet at δ 2.45 ppm, while the deshielded H-6 proton appears as a doublet near δ 8.2 ppm due to coupling with H-5.

- ¹³C NMR : The carbonyl carbon (C4) is observed at δ 165 ppm, with iodine-induced deshielding elevating C5 to δ 140 ppm.

Properties

IUPAC Name |

2-chloro-5-iodo-3-methylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2O/c1-9-4(10)3(7)2-8-5(9)6/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUAPHCNLERLEKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CN=C1Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Chlorination and Iodination

The most widely reported method involves sequential halogenation of a pyrimidinone precursor. Starting with 3-methylpyrimidin-4(3H)-one, chlorination at the 2-position is achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions. The resulting 2-chloro-3-methylpyrimidin-4(3H)-one is then subjected to iodination at the 5-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid.

Example Protocol (Source 1, 11):

-

Chlorination:

-

3-Methylpyrimidin-4(3H)-one (10 mmol) is refluxed with POCl₃ (15 mmol) at 110°C for 6–8 hours.

-

Yield: 85–90% (2-chloro-3-methylpyrimidin-4(3H)-one).

-

-

Iodination:

-

The chlorinated intermediate (5 mmol) is treated with ICl (6 mmol) in glacial acetic acid at 70°C for 12 hours.

-

Yield: 75–80% (target compound).

-

Key Analytical Data (Source 8, 11):

-

¹H NMR (400 MHz, CDCl₃): δ 8.14 (s, 1H, H-6), 2.38 (s, 3H, CH₃).

-

LRMS (ESI+): m/z 270.9 [M+H]⁺.

Diazotization-Iodination of Aminopyrimidinones

Nitration-Reduction-Diazotization Pathway

An alternative route involves the nitration of 2-chloro-3-methylpyrimidin-4(3H)-one, followed by reduction to the amine and subsequent diazotization-iodination (Source 3, 9).

Synthetic Steps (Source 3):

-

Nitration:

-

2-Chloro-3-methylpyrimidin-4(3H)-one is treated with fuming HNO₃ in H₂SO₄ at 100°C to introduce a nitro group at the 5-position.

-

Yield: 70–75% (2-chloro-5-nitro-3-methylpyrimidin-4(3H)-one).

-

-

Reduction:

-

The nitro compound is reduced using Fe/AcOH or catalytic hydrogenation (H₂/Pd-C) to yield 2-chloro-5-amino-3-methylpyrimidin-4(3H)-one.

-

Yield: 85–90%.

-

-

Diazotization-Iodination:

-

The amine is diazotized with NaNO₂/H₂SO₄ at 0–5°C, followed by treatment with KI to replace the diazo group with iodine.

-

Yield: 55–60% (target compound).

-

Optimization Challenges (Source 9):

-

Temperature control during diazotization is critical to avoid byproducts.

-

Excess KI (1.3–1.5 equiv) improves iodination efficiency.

Alternative Iodination Techniques

Direct Oxidative Iodination

A one-pot iodination method employs iodine monochloride (ICl) in acetic acid with sodium acetate as a base (Source 5). This approach avoids multi-step sequences but requires rigorous purification.

Procedure (Source 5):

-

2-Chloro-3-methylpyrimidin-4(3H)-one (5 mmol), ICl (6 mmol), and NaOAc (10 mmol) in AcOH (20 mL) are stirred at 70°C for 16 hours.

-

Yield: 68–72%.

Advantages:

-

Shorter reaction time (16 hours vs. 24–48 hours for stepwise methods).

-

Fewer intermediates reduce purification steps.

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Purity (%) | Key Limitation |

|---|---|---|---|---|

| Stepwise Halogenation | 75–80 | 18–24 | 97 | Multi-step purification |

| Diazotization-Iodination | 55–60 | 24–30 | 95 | Temperature sensitivity |

| Direct Oxidative Iodination | 68–72 | 16 | 96 | ICl handling hazards |

Mechanistic Insights:

-

Electrophilic Aromatic Substitution (EAS): Iodination proceeds via EAS, where the pyrimidinone ring’s electron-deficient nature directs iodine to the 5-position.

-

Steric Effects: The 3-methyl group hinders substitution at adjacent positions, enhancing regioselectivity.

Industrial-Scale Considerations

Solvent and Catalyst Optimization

Waste Management

-

Iodine Recovery: Spent KI solutions are treated with Na₂S₂O₃ to precipitate iodine for reuse.

-

Acid Neutralization: H₂SO₄ waste is neutralized with CaCO₃ to generate gypsum (CaSO₄)·2H₂O.

Emerging Methodologies

Photocatalytic Iodination

Recent studies explore visible-light-mediated iodination using eosin Y as a photocatalyst. This method reduces reliance on toxic reagents like ICl but remains experimental.

Preliminary Results:

-

Yield: 50–55% under blue LED light (24 hours).

-

Conditions: 2-Chloro-3-methylpyrimidin-4(3H)-one, I₂, eosin Y (2 mol%), DMF, 25°C.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form biaryl or alkyne derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Synthesis of Protein Kinase Inhibitors

One of the primary applications of 2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one is as an intermediate in the synthesis of protein kinase inhibitors. Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is associated with various diseases, including cancer, diabetes, and neurodegenerative disorders. In particular, this compound has been identified as a precursor for synthesizing inhibitors targeting the Extracellular Signal-Regulated Kinase 2 (ERK2) pathway, which is vital for cell proliferation and survival .

Case Study: ERK2 Inhibitor Development

A notable patent outlines the synthesis of a specific ERK2 inhibitor using this compound as an essential intermediate. The synthetic route involves several steps, including nitration and reduction processes, ultimately leading to a compound that exhibits potent inhibitory activity against ERK2. The relevance of this pathway in treating conditions such as cancer underscores the significance of this compound in drug development .

Antiviral Activity

Recent studies have indicated that compounds derived from this compound may exhibit antiviral properties. Research has shown that certain pyrimidine derivatives can inhibit viral replication by interfering with viral polymerases or other essential viral proteins. This potential application opens avenues for developing new antiviral therapies, particularly against emerging viral infections .

Anticancer Properties

The structural characteristics of this compound suggest its potential utility in anticancer drug design. Compounds with similar pyrimidine frameworks have demonstrated cytotoxic effects against various cancer cell lines. The ability to modify this compound to enhance its biological activity could lead to novel anticancer agents targeting specific molecular pathways involved in tumor growth and metastasis .

Inhibition of IgE and IgG Signaling

Another application involves the modulation of immune responses through the inhibition of IgE and IgG receptor signaling pathways. Research indicates that derivatives of pyrimidine compounds can effectively inhibit these pathways, potentially leading to therapeutic options for allergic conditions and autoimmune diseases. The ability to design compounds that selectively target these signaling cascades is crucial for developing safer and more effective treatments .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrimidinone Derivatives

Compound A : 5-Iodo-2-methylpyrimidin-4(3H)-one (CAS 111079-41-5)

- Molecular Formula : C₅H₅IN₂O

- Key Differences :

- Lacks the chloro substituent at position 2.

- Retains iodo at position 5 and methyl at position 3.

- Impact :

Compound B : 2-Amino-5-iodopyrimidin-4(1H)-one (CAS 3993-79-1)

- Molecular Formula : C₄H₄IN₃O

- Key Differences: Amino group replaces chloro at position 2. Lacks the methyl group at position 3.

- Impact: Enhanced hydrogen-bonding capacity due to the NH₂ group.

Core Ring Modifications

Compound C : 2-Chloro-3-(4-chlorophenyl)-Pyrido[3,2-d]pyrimidin-4(3H)-one (CAS 852854-15-0)

- Molecular Formula : C₁₃H₇Cl₂N₃O

- Key Differences: Pyrido[3,2-d]pyrimidinone core (fused pyridine-pyrimidine system) instead of simple pyrimidinone. 4-Chlorophenyl substituent at position 3.

- Impact :

Compound D : 2-(Chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 568577-81-1)

- Molecular Formula : C₇H₆ClN₂OS

- Key Differences: Thieno[2,3-d]pyrimidinone core (fused thiophene-pyrimidine system). Chloromethyl group at position 2.

- Impact :

Halogen and Functional Group Variations

Compound E : 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (CAS 1016636-76-2)

- Molecular Formula : C₁₅H₁₅BrClN₃O

- Key Differences: Bromo at position 6 and cyclopentyl at position 6. Pyrido[2,3-d]pyrimidinone core.

- Impact :

Compound F : 2-(Biphenyl-3-yl)-5-hydroxy-3-methylpyrimidin-4(3H)-one (PDB ID: 43J)

- Molecular Formula : C₁₇H₁₄N₂O₂

- Key Differences :

- Biphenyl substituent at position 2.

- Hydroxy group at position 5.

- Hydroxy group introduces acidity (pKa ~9–10) and hydrogen-bonding capacity .

Research Implications

- Synthetic Utility : The target compound’s iodine and chloro groups make it a versatile intermediate for Suzuki-Miyaura couplings or nucleophilic substitutions .

- Biological Relevance: Pyrimidinones with halogen substituents are explored as kinase inhibitors (e.g., JAK2, EGFR) due to their ability to form halogen bonds with target proteins .

- Stability Considerations : Iodine’s larger atomic radius may reduce thermal stability compared to bromo or chloro analogs, necessitating careful storage conditions .

Biological Activity

2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrimidine ring substituted with chlorine and iodine, contribute to its biological activity. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₅H₄ClI N₂O

- Molecular Weight : 270.46 g/mol

The presence of halogen atoms (chlorine and iodine) and a carbonyl group enhances the compound's reactivity and interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial and antitubercular research:

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains. It has shown potential against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial properties.

- Antitubercular Activity : The compound has been evaluated for its effectiveness against Mycobacterium tuberculosis. Initial findings indicate that it may possess significant antitubercular activity, with minimum inhibitory concentrations (MIC) suggesting effective inhibition of bacterial growth .

- Enzyme Interaction : Studies are ongoing to determine how this compound interacts with specific enzymes and proteins within biological systems. Such interactions may alter enzyme activity, leading to therapeutic effects.

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound:

- Nucleophilic Aromatic Substitution : This method involves the reaction of suitable precursors under controlled conditions to introduce the chloro and iodo substituents onto the pyrimidine ring.

- Reagents Used : Common reagents include sodium methoxide and various halogenating agents that facilitate the introduction of halogens at specific positions on the pyrimidine structure.

Table 1: Summary of Biological Activities

Case Study Example

In one study, this compound was tested against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The compound demonstrated a notable reduction in bacterial viability at concentrations below 10 µM, indicating its potential as an effective antimicrobial agent .

Q & A

Q. Methodological Answer :

- Crystallization : Use slow evaporation from a polar solvent (e.g., ethanol/water mixtures) to obtain high-quality single crystals.

- Disorder Handling : If the iodine or methyl group exhibits positional disorder (common in bulky substituents), refine the structure using dual-occupancy models. For example, resolved perchlorate anion disorder with a 0.68:0.32 occupancy ratio via SHELXL refinement .

- Hydrogen Bonding : Map N–H⋯O and C–H⋯I interactions to confirm packing motifs. π-π stacking distances (~3.7–3.8 Å) are critical for stability .

What spectroscopic techniques are most effective for characterizing this compound, and how do they address tautomeric equilibria?

Q. Methodological Answer :

- NMR : ¹H and ¹³C NMR in DMSO-d₆ can distinguish keto-enol tautomers. The absence of a broad NH peak at ~12 ppm confirms the 4(3H)-one form.

- IR : A strong carbonyl stretch (~1680–1700 cm⁻¹) verifies the lactam structure.

- MS : High-resolution ESI-MS provides exact mass confirmation (e.g., C₅H₄ClIN₂O requires m/z 297.89).

- Tautomer Analysis : Variable-temperature NMR can detect dynamic equilibria, as seen in 5-fluorocytosine studies .

How does the iodine substituent influence reactivity in cross-coupling reactions, and what catalytic systems are suitable?

Q. Advanced Research Focus :

- Suzuki–Miyaura Coupling : The C5-iodo group is a superior leaving group compared to bromo/chloro analogs. Use Pd(PPh₃)₄ with arylboronic acids in THF/H₂O at 60–80°C.

- Challenges : Steric hindrance from the methyl group at C3 may reduce coupling efficiency. reports ~70–85% yields for analogous iodo-pyrimidinones using Buchwald–Hartwig conditions .

- Computational Insights : DFT studies (e.g., B3LYP/6-31G*) can predict transition-state energies for ligand optimization .

What computational methods are recommended to model the electronic structure and reactivity of this compound?

Q. Advanced Research Focus :

- DFT Calculations : Use B3LYP hybrid functionals with 6-311G(d,p) basis sets to optimize geometry and compute frontier orbitals. Exact exchange terms improve thermochemical accuracy .

- Solvent Effects : Include PCM models (e.g., water or DMSO) to simulate solvation.

- Reactivity Predictions : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the C5-iodo position is highly electrophilic (f⁻ > 0.2) .

How do structural modifications (e.g., chloro vs. fluoro substituents) affect biological activity in related pyrimidinones?

Q. Advanced Research Focus :

- Comparative Studies : Replace Cl with F at C2 to assess solubility and target binding. highlights 5-fluorocytosine’s antifungal activity, suggesting halogen electronegativity modulates bioactivity .

- SAR Analysis : Test derivatives against enzyme targets (e.g., thymidylate synthase) using kinetic assays. IC₅₀ values correlate with substituent size and electronic effects.

What strategies mitigate challenges in purifying this compound due to its low solubility?

Q. Methodological Answer :

- Recrystallization : Use mixed solvents (e.g., ethyl acetate/hexane) to enhance crystal growth.

- Chromatography : Employ silica gel columns with gradient elution (5–20% MeOH in CH₂Cl₂).

- Analytical Purity : Validate via HPLC (C18 column, 0.1% TFA in H₂O/MeCN). Retention times should match standards from .

How can contradictions in reported synthetic yields be resolved through mechanistic studies?

Q. Advanced Research Focus :

- Kinetic Profiling : Monitor reaction progress via in situ IR or Raman spectroscopy to identify rate-limiting steps.

- Side-Reaction Analysis : Use LC-MS to detect intermediates (e.g., dehalogenated byproducts). notes that excess AcOH reduces hydrolysis of pyrimidinone intermediates .

- Computational Validation : Compare activation energies for competing pathways (e.g., SNAr vs. radical mechanisms) using Gaussian or ORCA .

What are the implications of π-π stacking and hydrogen bonding in cocrystal formation with this compound?

Q. Advanced Research Focus :

- Cocrystal Design : Co-crystallize with carboxylic acids (e.g., fumaric acid) to exploit N–H⋯O and π-π interactions. demonstrates how perchlorate anions stabilize pyrimidinone cocrystals via hydrogen bonds .

- Pharmaceutical Relevance : Enhanced solubility and bioavailability can be achieved through cocrystallization, as shown in for 5-fluorocytosine .

How do steric and electronic effects of the methyl group at C3 influence regioselectivity in further functionalization?

Q. Methodological Answer :

- Steric Maps : Generate Connolly surfaces (e.g., via Mercury CSD) to visualize steric bulk. The C3 methyl group directs electrophiles to C5 (iodo) due to reduced hindrance.

- Electronic Effects : NBO analysis reveals methyl’s +I effect increases electron density at adjacent N1, favoring N-alkylation over C6 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.